1-[1-(3-Bromophenyl)ethyl]azetidine
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Overview
Description
1-[1-(3-Bromophenyl)ethyl]azetidine is a four-membered nitrogen-containing heterocycle with a bromophenyl substituent. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(3-Bromophenyl)ethyl]azetidine can be synthesized through various methods. One common approach involves the reaction of 3-bromophenylacetonitrile with an appropriate azetidine precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Bromophenyl)ethyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidines
Scientific Research Applications
1-[1-(3-Bromophenyl)ethyl]azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers
Biology: Investigated for its potential as a bioactive molecule in various biological assays
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of advanced materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of 1-[1-(3-Bromophenyl)ethyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Bromophenyl)azetidine: Similar structure but lacks the ethyl substituent, leading to different reactivity and applications
1-(3-Chlorophenyl)azetidine: Chlorine substituent instead of bromine, resulting in altered chemical properties and reactivity
1-(3-Fluorophenyl)azetidine: Fluorine substituent, which imparts different electronic effects and reactivity compared to bromine
Uniqueness: The presence of the bromine atom and the ethyl group provides distinct chemical properties that differentiate it from other azetidine derivatives .
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9(13-6-3-7-13)10-4-2-5-11(12)8-10/h2,4-5,8-9H,3,6-7H2,1H3 |
InChI Key |
SKPWCMIHSOEDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCC2 |
Origin of Product |
United States |
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